3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
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Overview
Description
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C14H14Cl2O2. It is a derivative of cyclopropane and contains both chloro and chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves multiple steps:
Synthesis of 3-chloro-3-(4-chlorophenyl)-propenal: This is achieved by reacting 4-chlorobenzaldehyde with chloroacetaldehyde in the presence of a base.
Reaction with chloromethyl isopropyl ketone: The resulting 3-chloro-3-(4-chlorophenyl)-propenal is then reacted with chloromethyl isopropyl ketone to form 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-hex-1-en-5-one.
Cyclopropanation: The final step involves cyclopropanation of the intermediate product to yield this compound.
Chemical Reactions Analysis
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are crucial for its biological activities.
Comparison with Similar Compounds
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene and 3-chloro-3-(4-chlorophenyl)-propenal share structural similarities.
Properties
CAS No. |
78235-79-7 |
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Molecular Formula |
C14H13Cl3O |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7- |
InChI Key |
BVTBDUMXPYRAKW-XFFZJAGNSA-N |
Isomeric SMILES |
CC1(C(C1C(=O)Cl)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(C2=CC=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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